Einecs 266-610-6

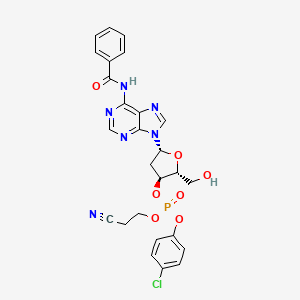

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 266-610-6 is a regulatory identifier for a chemical substance listed under EU chemical regulations.

Properties

CAS No. |

67221-64-1 |

|---|---|

Molecular Formula |

C26H24ClN6O7P |

Molecular Weight |

598.9 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |

InChI |

InChI=1S/C26H24ClN6O7P/c27-18-7-9-19(10-8-18)39-41(36,37-12-4-11-28)40-20-13-22(38-21(20)14-34)33-16-31-23-24(29-15-30-25(23)33)32-26(35)17-5-2-1-3-6-17/h1-3,5-10,15-16,20-22,34H,4,12-14H2,(H,29,30,32,35)/t20-,21+,22+,41?/m0/s1 |

InChI Key |

YAODQBJEBUFOER-SDHLMFEHSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=C(C=C5)Cl |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 266-610-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 266-610-6 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 266-610-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of EINECS 266-610-6 can be identified using similarity metrics such as the Tanimoto index , which compares PubChem 2D fingerprints to assess molecular overlap . Compounds with ≥70% similarity are considered analogs for read-across predictions in toxicology . Key analogs and their properties are outlined below:

Hexachlorocyclohexane (HCH) Isomers

- 1,2,3,4,5,6-Hexachlorocyclohexane (CAS 608-73-1) : A fully chlorinated cyclohexane derivative with environmental persistence. Unlike this compound, this isomer lacks specific stereochemistry, leading to varied biological activity .

- Lindane (γ-HCH, CAS 58-89-9) : A pesticidal isomer with neurotoxic effects. While structurally similar to this compound, its bioactivity and regulatory status differ significantly due to stereochemical variations .

Chlorinated Dioxins

- Hexachlorodibenzo-p-dioxin (HxCDD, CAS 34465-46-8): A dioxin with six chlorine atoms, exhibiting extreme toxicity (TEF = 0.1–0.5). Its planar structure contrasts with non-planar chlorinated cyclohexanes, influencing receptor binding (e.g., AhR activation) .

Data Tables: Comparative Analysis

Research Findings and Toxicological Insights

- Read-Across Predictions : Machine learning models (e.g., RASAR) leverage structural similarity to predict toxicity for unlabeled EINECS compounds. A labeled set of 1,387 REACH Annex VI chemicals can cover 33,000 EINECS substances, including this compound, by identifying analogs with ≥70% Tanimoto similarity .

- Toxicity Trends : Chlorinated analogs like HCH isomers and dioxins share mechanisms such as oxidative stress induction and enzyme inhibition. However, stereochemistry and chlorine substitution patterns critically modulate potency .

- Regulatory Implications : this compound’s similarity to regulated substances (e.g., HCHs) underscores the need for hazard re-evaluation under REACH, particularly for persistence and bioaccumulation (PBT/vPvB criteria) .

Q & A

Q. How can researchers accurately identify and characterize Einecs 266-610-6 in experimental settings?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS) to confirm molecular structure and purity. Cross-reference with established databases like PubChem or ChemSpider for validation. Ensure consistency in sample preparation protocols to minimize contamination .

Q. What are the foundational physicochemical properties of this compound critical for experimental design?

Methodological Answer: Prioritize determining solubility, stability under varying conditions (pH, temperature), and reactivity with common solvents. Use computational tools (e.g., molecular dynamics simulations) to predict behavior before lab validation. Document deviations from theoretical models to refine hypotheses .

Q. How should researchers design initial toxicity or bioactivity assays for this compound?

Methodological Answer: Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure assays. For example, compare dose-response curves against control compounds and use standardized cell lines (e.g., HEK293) to ensure reproducibility. Include triplicate trials to assess variability .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on this compound’s catalytic or biochemical mechanisms?

Methodological Answer: Conduct meta-analyses of existing studies to identify variables affecting outcomes (e.g., reaction conditions, instrumentation). Replicate key experiments with controlled parameters, and perform error propagation analysis to quantify uncertainty. Use Bayesian statistics to weigh evidence from conflicting datasets .

Q. How can synthesis protocols for this compound be optimized to improve yield and scalability for academic research?

Methodological Answer: Systematically vary reaction parameters (temperature, catalysts, stoichiometry) using Design of Experiments (DoE) principles. Employ green chemistry metrics (e.g., E-factor) to evaluate sustainability. Compare results with computational models (e.g., DFT calculations) to identify bottlenecks .

Q. What interdisciplinary approaches integrate this compound into novel material science or pharmacological applications?

Methodological Answer: Combine structure-activity relationship (SAR) studies with materials characterization (e.g., XRD, TEM). Collaborate with computational chemists to predict interactions at interfaces or binding sites. Validate findings through peer-reviewed interdisciplinary forums to ensure robustness .

Q. How should researchers address ethical and safety challenges in handling this compound during high-risk experiments?

Methodological Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project risks. Implement institutional review board (IRB) protocols for biological studies and adhere to OSHA guidelines for hazardous material handling. Document safety audits transparently in publications .

Methodological Frameworks and Data Management

Which frameworks ensure rigor in formulating research questions about this compound’s environmental impact?

Methodological Answer: Use the PEO framework (Population, Exposure, Outcome) to structure ecological studies. For example, assess bioaccumulation in specific species (Population) under controlled exposure levels (Exposure) and measure biomarkers (Outcome). Pair field data with lab simulations to validate models .

Q. How can researchers manage and share complex datasets related to this compound?

Methodological Answer: Develop a FAIR (Findable, Accessible, Interoperable, Reusable) data management plan. Use repositories like Zenodo or institutional databases for raw data storage. Include metadata templates detailing experimental conditions and analytical tools to enhance reproducibility .

Critical Analysis and Peer Review

Q. What peer review criteria are essential for validating studies on this compound’s novel applications?

Methodological Answer: Ensure transparency in methodology (e.g., full disclosure of instrumentation settings) and raw data accessibility. Use blind peer review to minimize bias. Address reviewer critiques with revised experiments or statistical re-analyses, documenting changes in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.